5-Bromo-3-iodo-2-methoxybenzaldehyde
Description
5-Bromo-3-iodo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₈H₆BrIO₂. Its structure features a benzaldehyde backbone substituted with bromine at the 5th position, iodine at the 3rd position, and a methoxy group at the 2nd position. This compound is notable for its steric and electronic properties due to the combination of bulky iodine (van der Waals radius: 1.98 Å) and electron-withdrawing bromine, alongside the electron-donating methoxy group.
Properties
IUPAC Name |
5-bromo-3-iodo-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCUASQBQQZNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290756 | |
| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-07-4 | |
| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-2-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the palladium-catalyzed ortho-bromination of benzaldehydes, using O-methyloxime as a directing group. This method can be adapted to introduce both bromine and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar multi-step synthetic routes, optimized for large-scale production. The use of palladium catalysts and specific directing groups ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of halogen atoms makes the compound susceptible to further halogenation reactions.
Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions:
Halogenation: Bromine or iodine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Halogenated Derivatives: Further halogenation can produce compounds with additional halogen atoms.
Carboxylic Acids and Alcohols: Oxidation and reduction reactions yield carboxylic acids and alcohols, respectively.
Scientific Research Applications
Organic Synthesis
5-Bromo-3-iodo-2-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated nature allows it to participate in electrophilic aromatic substitution reactions, nucleophilic substitutions, and oxidation-reduction processes.
Biological Research
The compound's unique structure makes it a valuable tool in drug development and biological studies. It can be utilized to explore the effects of halogenated aromatic compounds on biological systems. Notably:
- Antimicrobial Activity: Research indicates that halogenated compounds similar to this one exhibit significant antibacterial and antifungal properties.
- Anticancer Potential: Emerging studies suggest that derivatives of this compound may possess antiproliferative activity against various cancer cell lines, indicating potential applications in oncology.
Case Studies
-
Analgesic Activity:
In a series of synthesized compounds derived from similar structures, two exhibited promising analgesic effects in animal models, suggesting potential applications in pain management therapies. -
Antiproliferative Effects:
A study found that certain derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cells (MCF-7), indicating therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-methoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Bromo-3-iodo-2-methoxybenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, applications, and physicochemical properties.
Key Observations:
Substituent Effects on Reactivity :
- Halogen Size and Position : The iodine substituent in 5-bromo-3-iodo-2-methoxybenzaldehyde provides steric bulk and polarizability, making it more reactive in aryl-halogen bond cleavage (e.g., cross-coupling) compared to smaller halogens like chlorine in 3-bromo-5-chloro-2-methoxybenzaldehyde .
- Electron-Donating vs. Withdrawing Groups : The methoxy group (OCH₃) in 5-bromo-3-iodo-2-methoxybenzaldehyde donates electrons via resonance, stabilizing the aldehyde group. In contrast, hydroxyl (OH) or nitro groups in analogs like 5-bromo-2-hydroxy-3-methoxybenzaldehyde enhance metal-binding capacity for analytical applications .
Applications: Analytical Chemistry: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde forms a 1:1 complex with Pb(II) (stability constant = 5.93 × 10⁶), enabling trace Pb detection in environmental samples . Synthetic Intermediates: 5-Bromo-3-iodo-2-methoxybenzaldehyde’s iodine substituent could facilitate Ullmann or Sonogashira coupling, though its discontinued status limits practical use .
Physicochemical Properties :
- Solubility : Iodine’s large atomic radius reduces solubility in polar solvents compared to fluoro- or chloro-substituted analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) .
- Absorption Spectra : The Pb(II) complex of 5-bromo-2-hydroxy-3-methoxybenzaldehyde absorbs at 415 nm, while iodine-substituted analogs may shift λmax due to heavier atom effects .
Research Findings and Limitations
- Discontinuation Factors : 5-Bromo-3-iodo-2-methoxybenzaldehyde’s discontinuation may stem from challenges in handling iodine (toxicity, instability) or cost inefficiency compared to chloro/bromo analogs .
- Gaps in Data : Direct studies on 5-bromo-3-iodo-2-methoxybenzaldehyde are scarce; most insights derive from analogs like 5-bromo-2-hydroxy-3-methoxybenzaldehyde .
Biological Activity
5-Bromo-3-iodo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and iodine atoms, exhibits unique reactivity and binding properties that make it a valuable candidate for drug development and biological studies.
Chemical Structure and Properties
The chemical formula of 5-Bromo-3-iodo-2-methoxybenzaldehyde is . The presence of the methoxy group (-OCH₃) enhances its lipophilicity, while the halogen substituents (bromine and iodine) can significantly influence its biological activity through mechanisms such as halogen bonding and electrophilic interactions.
The biological activity of 5-Bromo-3-iodo-2-methoxybenzaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the halogen atoms can enhance binding affinity to biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to 5-Bromo-3-iodo-2-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance, studies on brominated methoxyphenyl derivatives have shown antibacterial and antifungal activities. The structural modifications provided by halogenation are believed to enhance these effects .
Anticancer Potential
There is emerging evidence that halogenated compounds, including those related to 5-Bromo-3-iodo-2-methoxybenzaldehyde, may possess anticancer properties. A study highlighted the synthesis of related compounds that demonstrated antiproliferative activity against various cancer cell lines, suggesting that the unique structure of these compounds could be leveraged for cancer therapy .
Case Studies
- Analgesic Activity : In a series of synthesized compounds derived from similar structures, two demonstrated promising analgesic effects in animal models. This suggests potential applications in pain management therapies .
- Antiproliferative Effects : A study found that certain derivatives exhibited significant inhibition of cancer cell proliferation in vitro, with one compound showing effective activity against breast cancer cells (MCF-7), indicating the therapeutic potential of these derivatives in oncology .
Comparative Analysis
To better understand the unique properties of 5-Bromo-3-iodo-2-methoxybenzaldehyde, a comparison with similar compounds can be insightful:
| Compound Name | Halogen Substituents | Notable Biological Activity |
|---|---|---|
| 5-Bromo-2-methoxybenzaldehyde | Bromine | Antimicrobial |
| 3-Iodo-2-methoxybenzaldehyde | Iodine | Anticancer |
| 2-Bromo-5-methoxybenzaldehyde | Bromine | Analgesic |
| 5-Bromo-3-iodo-2-methoxybenzaldehyde | Bromine & Iodine | Antimicrobial & Anticancer |
This table illustrates how the combination of bromine and iodine in 5-Bromo-3-iodo-2-methoxybenzaldehyde may provide enhanced biological activities compared to its mono-halogenated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
